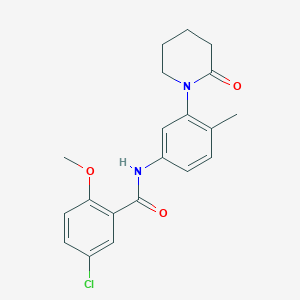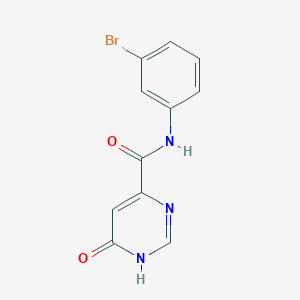![molecular formula C21H22N2O4S B2745713 N-(4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide CAS No. 1396880-28-6](/img/structure/B2745713.png)
N-(4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several rings and functional groups. The dihydroisoquinoline and dihydrobenzo[b][1,4]dioxine groups are both cyclic structures, which could potentially influence the compound’s reactivity and physical properties .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups would all play a role .科学的研究の応用
Synthesis and Pharmacological Evaluation
Research in pharmacology has led to the synthesis of various sulfonamide derivatives, including compounds with 1,4-benzodioxane nucleus, to investigate their biological activities. These compounds have been evaluated for their inhibitory effects on enzymes such as butyrylcholinesterase (BChE), acetylcholinesterase (AChE), and lipoxygenase (LOX), showcasing moderate to good activity, particularly against lipoxygenase. Moreover, antimicrobial and hemolytic activities have been probed, indicating proficient antimicrobial capabilities against selected bacterial and fungal species (Irshad, 2018).
Antitumor Properties
The exploration of quinazoline derivatives has revealed their significant antitumor properties. A series of 4-anilinoquinazoline derivatives have been synthesized and evaluated for their cytotoxic effects on Ehrlich Ascites Carcinoma cells. Compounds in this series have shown potent activity, with specific derivatives demonstrating the ability to induce tumor cell death through the up-regulation of pro-apoptotic proteins and activation of caspase-3, leading to DNA fragmentation (Devegowda et al., 2016).
Enzyme Inhibition and Molecular Docking Studies
Further research into sulfonamide derivatives incorporating 1,4-benzodioxane nucleus has shown that these compounds possess substantial inhibitory activity against enzymes like α-glucosidase and acetylcholinesterase (AChE). Molecular docking studies complement these findings by providing insight into the interactions between the inhibitors and target enzymes, underscoring the potential of these compounds in therapeutic applications (Abbasi et al., 2019).
Novel Microbial Strategy to Eliminate Sulfonamide Antibiotics
Research into microbial strategies for degrading sulfonamide antibiotics has identified a unique pathway involving ipso-hydroxylation followed by fragmentation. This mechanism highlights the environmental relevance of sulfonamide degradation and the potential for developing novel approaches to mitigate antibiotic resistance propagation (Ricken et al., 2013).
作用機序
将来の方向性
特性
IUPAC Name |
N-[4-(3,4-dihydro-1H-isoquinolin-2-yl)but-2-ynyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O4S/c24-28(25,19-7-8-20-21(15-19)27-14-13-26-20)22-10-3-4-11-23-12-9-17-5-1-2-6-18(17)16-23/h1-2,5-8,15,22H,9-14,16H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCQZPHWQZJOJTI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)CC#CCNS(=O)(=O)C3=CC4=C(C=C3)OCCO4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1,7-dimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2745630.png)
![4,5-dimethoxy-2-nitro-N-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide](/img/structure/B2745633.png)
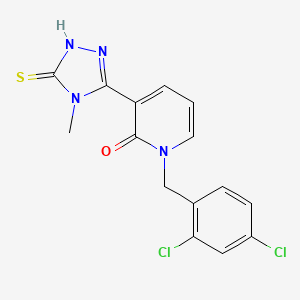
![N-[4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-yl]-2-(4-methoxyphenyl)acetamide](/img/structure/B2745635.png)
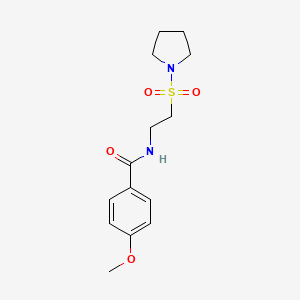

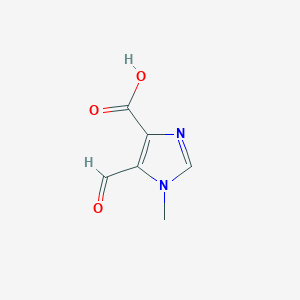
![2-[(2-Chloro-4-methylphenyl)amino]-2-oxoethyl (4-ethoxyphenyl)acetate](/img/structure/B2745643.png)

![2-(2,4-dioxo-3-(p-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(4-fluorobenzyl)acetamide](/img/no-structure.png)
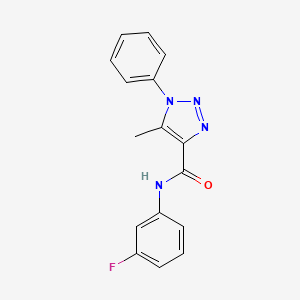
![4-[(3-methoxyphenyl)sulfonylamino]benzoic Acid](/img/structure/B2745649.png)
